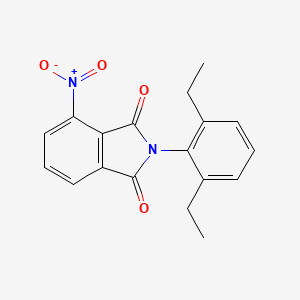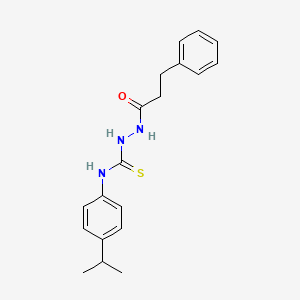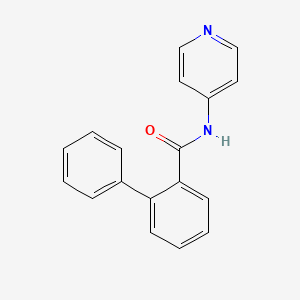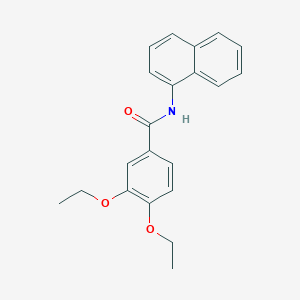
2-(2,6-diethylphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,6-diethylphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione, commonly known as DANI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound belongs to the family of isoindole-1,3(2H)-dione derivatives, which have been extensively studied for their biological activities.
作用機序
The mechanism of action of DANI is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. For example, DANI derivatives have been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage, which ultimately results in cell death.
Biochemical and Physiological Effects:
DANI and its derivatives have been shown to have various biochemical and physiological effects, depending on their chemical structure and the biological system they are tested on. For example, some DANI derivatives have been shown to induce apoptosis, a programmed cell death mechanism, in cancer cells. Other derivatives have been shown to inhibit the growth of fungal and bacterial cells.
実験室実験の利点と制限
One advantage of using DANI in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Additionally, DANI derivatives have shown promising biological activities, which make them attractive candidates for drug development. However, one limitation of using DANI in lab experiments is its potential toxicity, which requires careful handling and safety precautions.
将来の方向性
There are several future directions for the research on DANI and its derivatives. One direction is the synthesis and evaluation of DANI derivatives with improved biological activities, such as higher potency and selectivity. Another direction is the development of DANI derivatives as fluorescent probes for imaging biological systems. Additionally, DANI derivatives have potential applications in the field of organic electronics, and further research is needed to explore their properties and potential applications in this field.
Conclusion:
In conclusion, DANI is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DANI have been discussed in this paper. Further research is needed to fully understand the potential of DANI and its derivatives in various fields of scientific research.
合成法
The synthesis of DANI involves the reaction of 2,6-diethylphenylamine with phthalic anhydride in the presence of a catalyst. The reaction takes place in a solvent, such as acetic acid, and requires heating to facilitate the reaction. The resulting product is then treated with nitric acid to introduce the nitro group at the 4-position of the isoindole-1,3(2H)-dione ring. The final product is obtained after purification by recrystallization.
科学的研究の応用
DANI has shown potential applications in various fields of scientific research, including medicinal chemistry, material science, and organic electronics. DANI derivatives have been synthesized and evaluated for their biological activities, such as anticancer, antifungal, and antibacterial properties. In material science, DANI has been used as a building block for the synthesis of organic semiconductors, which have potential applications in electronic devices, such as solar cells and transistors.
特性
IUPAC Name |
2-(2,6-diethylphenyl)-4-nitroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-3-11-7-5-8-12(4-2)16(11)19-17(21)13-9-6-10-14(20(23)24)15(13)18(19)22/h5-10H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNLJPFPURCLFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-diethylphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3,5-dimethoxyphenyl)-5-[(4-fluorobenzyl)thio]-1,3,4-oxadiazole](/img/structure/B5880024.png)

![3-[2-(3-ethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5880037.png)


![5-[2-bromo-5-(trifluoromethyl)phenyl]-2-furaldehyde (4-nitrophenyl)hydrazone](/img/structure/B5880063.png)

![ethyl 2-[(phenoxyacetyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B5880075.png)
![ethyl 2-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}benzoate](/img/structure/B5880083.png)
![4-({[5-(4-methyl-3-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5880085.png)

![2-(2-furyl)-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5880100.png)
![4-[2-(4-chlorophenyl)-2-cyanovinyl]benzoic acid](/img/structure/B5880105.png)
